molecular formula C25H23N3O5S B11159381 [2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone

[2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone

Cat. No.: B11159381
M. Wt: 477.5 g/mol
InChI Key: OEMRFPVWMBPOEE-UHFFFAOYSA-N
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Description

[2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone is a complex organic compound that features a combination of furyl, quinolyl, methoxyphenyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Furyl-Quinolyl Intermediate: This step involves the reaction of 2-furyl and 4-quinolyl precursors under specific conditions to form the intermediate compound.

    Introduction of the Methoxyphenyl Group: The intermediate is then reacted with a methoxyphenyl sulfonyl chloride in the presence of a base to introduce the methoxyphenyl group.

    Piperazino Substitution: Finally, the compound undergoes a substitution reaction with piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone can undergo various chemical reactions, including:

    Oxidation: The furyl and quinolyl groups can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxyphenyl and piperazino groups can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl-quinolyl oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, and interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2-Furyl)-4-quinolyl]{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone apart from similar compounds is its unique combination of functional groups

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

[2-(furan-2-yl)quinolin-4-yl]-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C25H23N3O5S/c1-32-18-8-10-19(11-9-18)34(30,31)28-14-12-27(13-15-28)25(29)21-17-23(24-7-4-16-33-24)26-22-6-3-2-5-20(21)22/h2-11,16-17H,12-15H2,1H3

InChI Key

OEMRFPVWMBPOEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5

Origin of Product

United States

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